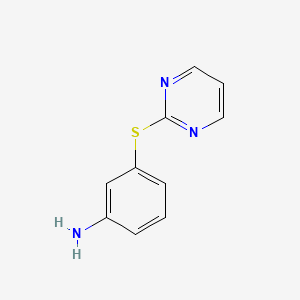

3-(Pyrimidin-2-ylthio)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

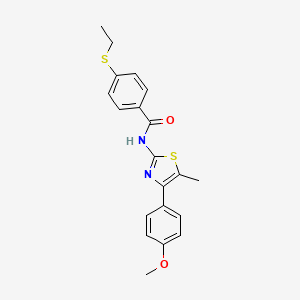

3-(Pyrimidin-2-ylthio)aniline is a chemical compound with the formula C10H9N3S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a copper-catalyzed cyclization of ketones with nitriles . A more eco-friendly synthesis involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound, like other pyrimidine derivatives, is likely to be influenced by these structural characteristics.Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Scientific Research Applications

1. Anticancer and Antimicrobial Applications

Compounds related to 3-(Pyrimidin-2-ylthio)aniline, such as pyridin-3-yl pyrimidines and anilino-pyrimidines, have been studied for their potential as anticancer and antimicrobial agents. For instance, Pan et al. (2014) synthesized a series of pyridin-3-yl pyrimidines and found that some compounds exhibited potent Bcr-Abl inhibitory activity, suggesting their potential as anticancer agents (Pan et al., 2014). Similarly, Ali et al. (2003) developed 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, which showed promising activities against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Ali et al., 2003).

2. Chemical Synthesis and Molecular Docking

The chemical synthesis and molecular docking of pyrimidin-2-ylthio compounds have been explored for various applications. Quan et al. (2013) demonstrated that pyrimidin-2-yl sulfonates can be coupled with anilines to produce a wide array of C2-aryloxy- and arylaminopyrimidines, which could have potential applications in medicinal chemistry and drug design (Quan et al., 2013).

3. Antifungal Activity

Wang et al. (2018) synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, which exhibited significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating the potential of these compounds in antifungal applications (Wang et al., 2018).

4. Antibacterial Screening

Khan et al. (2015) conducted antibacterial and antifungal screenings of pyrimidine derivatives synthesized by electrochemical methods, revealing significant activity against various bacteria and fungi, further showcasing the broad-spectrum potential of these compounds (Khan et al., 2015).

5. Protein Kinase Inhibitory Activity

Wang et al. (2004) evaluated a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines for their ability to inhibit cyclin-dependent kinases (CDKs), finding some analogues to be potent CDK2 and CDK4 inhibitors with anti-proliferative activity against human tumor cell lines (Wang et al., 2004).

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have been associated with inhibitory responses against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play crucial roles in the inflammatory response and are often the focus of anti-inflammatory drug development.

Mode of Action

It has been observed that a water-soluble derivative of a similar compound, 3-(pyrimidin-2-ylthio) groups substituted zn (ii) phthalocyanine (n-mp3), effectively binds to ct-dna via noncovalent binding mode . This suggests that 3-(Pyrimidin-2-ylthio)aniline may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the potential targets of pyrimidine derivatives, it can be inferred that the compound may influence pathways related to inflammation and immune response .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have potential antimicrobial and anticancer applications due to its strong dna binding activity .

Future Directions

Research on pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, is ongoing. Future research could focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

properties

IUPAC Name |

3-pyrimidin-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWDDPIXCCRMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=NC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2797341.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2797342.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)

![2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2797354.png)

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2797357.png)

![3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797358.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2797359.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2797361.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2797363.png)